Furan, 2,5-dihydro-2,5-dimethoxy-3-methyl-

カタログ番号 B3188559

CAS番号:

22048-69-7

分子量: 144.17 g/mol

InChIキー: XIYIFXQFKNWHKE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

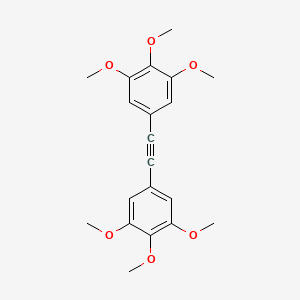

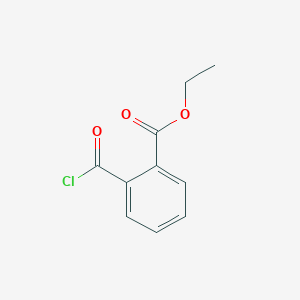

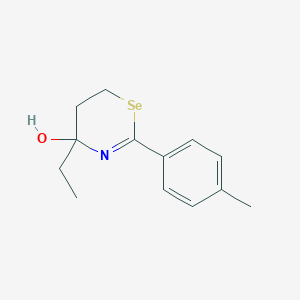

“Furan, 2,5-dihydro-2,5-dimethoxy-3-methyl-” is a chemical compound with the formula C6H10O3 . It is also known by other names such as 2,5-Dimethoxy-2,5-dihydrofuran and 2,5-Dihydro-2,5-dimethoxyfuran .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. One method involves the electrolysis of furan in methanol . Another study reported the formation of a diastereoisomeric mixture of two pairs of enantiomers of 2,5-dihydro-2,5-dimethoxy-2-methylfuran .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, one reaction involves the addition of hydrogen to the compound, resulting in a change in its structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.1418 . It has a boiling point of 434.2 K . The enthalpy of vaporization is 44.2 ± 0.3 kJ/mol .Safety and Hazards

特性

CAS番号 |

22048-69-7 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

2,5-dimethoxy-3-methyl-2,5-dihydrofuran |

InChI |

InChI=1S/C7H12O3/c1-5-4-6(8-2)10-7(5)9-3/h4,6-7H,1-3H3 |

InChIキー |

XIYIFXQFKNWHKE-UHFFFAOYSA-N |

SMILES |

CC1=CC(OC1OC)OC |

正規SMILES |

CC1=CC(OC1OC)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

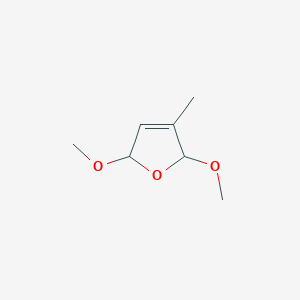

A solution of 0.2 g of concentrated sulfuric acid and 1 g of water in 9.5 of 2-methyl-1,1,4,4-tetramethoxybut-2-ene was stirred for 0.5 h at RT. The sulfuric acid was neutralized with solid NaHCO3, after which the mixture was filtered. The filtrate was worked up by distillation in an Allihn apparatus (150° C./20 mbar), 0.8 g of residue and 4.8 g of distillate being obtained. Gas chromatographic analysis gave 55.6% of (E)-2-methyl-4,4-dimethoxybut-2-enal, 2.9% of 2-methylbut-2-ene-1,4-dial, 18.8% of 3-methyl-2,5-dimethoxy-2,5-dihydrofuran and 8.2% of unconverted starting material.

Name

2-methyl-1,1,4,4-tetramethoxybut-2-ene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

55.6%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)

![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)